[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
The compound 1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine is a type of glycerophosphocholine. It is commonly referred to as [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate . This compound is a significant component of cell membranes and plays a crucial role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine typically involves the esterification of glycerophosphocholine with stearic acid and docosahexaenoic acid. The reaction conditions often include the use of catalysts such as dicyclohexylcarbodiimide and 4-dimethylaminopyridine to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, often carried out in specialized reactors to ensure high yield and purity. The process is optimized to maintain the integrity of the polyunsaturated fatty acid chains, which are sensitive to oxidation .
Chemical Reactions Analysis
Types of Reactions
1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine: undergoes various chemical reactions, including:
Oxidation: The polyunsaturated fatty acid chain can undergo oxidation, leading to the formation of lipid peroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Phospholipases such as phospholipase A2 are commonly used to hydrolyze the ester bonds.
Major Products Formed
Oxidation: Lipid peroxides and aldehydes.
Hydrolysis: Free fatty acids (stearic acid and docosahexaenoic acid) and glycerophosphocholine.
Scientific Research Applications
1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine: has several scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and membrane dynamics.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Studied for its potential therapeutic effects in neurodegenerative diseases due to its docosahexaenoic acid content.
Industry: Utilized in the formulation of liposomes for drug delivery systems.
Mechanism of Action
The compound exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and permeability. The docosahexaenoic acid moiety is known to interact with membrane proteins and modulate their function. Additionally, the compound can be hydrolyzed by phospholipases to release bioactive lipids that participate in signaling pathways .
Comparison with Similar Compounds
1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine: is unique due to its specific fatty acid composition. Similar compounds include:
1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphoethanolamine: Similar structure but with a phosphoethanolamine headgroup.
1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphoserine: Similar structure but with a phosphoserine headgroup.
These compounds share similar biological functions but differ in their headgroup composition, which can influence their specific interactions and roles in cellular processes.
Properties
Molecular Formula |
C48H86NO7P |
---|---|
Molecular Weight |
820.2 g/mol |
IUPAC Name |
[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H86NO7P/c1-6-8-10-12-14-16-18-20-22-24-25-26-27-29-31-33-35-37-39-41-48(50)56-47(46-55-57(51,52)54-44-42-49(3,4)5)45-53-43-40-38-36-34-32-30-28-23-21-19-17-15-13-11-9-7-2/h8,10,14,16,20,22,25-26,29,31,35,37,47H,6-7,9,11-13,15,17-19,21,23-24,27-28,30,32-34,36,38-46H2,1-5H3/b10-8-,16-14-,22-20-,26-25-,31-29-,37-35-/t47-/m1/s1 |
InChI Key |
QBZALASVZLFAHF-KYPHJRDXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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